molecular formula C11H16O5 B596577 Methyl 2-formyl-1-(2-methoxy-2-oxoethyl)cyclopentane-1-carboxylate CAS No. 1268519-83-0

Methyl 2-formyl-1-(2-methoxy-2-oxoethyl)cyclopentane-1-carboxylate

Cat. No.: B596577
CAS No.: 1268519-83-0
M. Wt: 228.244
InChI Key: XIYQIAKCQBFREB-UHFFFAOYSA-N
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Description

Methyl 2-formyl-1-(2-methoxy-2-oxoethyl)cyclopentane-1-carboxylate is a cyclopentane-derived ester featuring a formyl group at position 2 and a methoxy-oxoethyl substituent at position 1. This compound belongs to a class of cyclopentane carboxylates with diverse functionalizations, which are often intermediates in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name

methyl 2-formyl-1-(2-methoxy-2-oxoethyl)cyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O5/c1-15-9(13)6-11(10(14)16-2)5-3-4-8(11)7-12/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIYQIAKCQBFREB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1(CCCC1C=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Functionalization of the Cyclopentane Ring

The synthesis typically begins with a cyclopentane precursor, such as methyl cyclopentane-1-carboxylate. Functionalization proceeds through sequential reactions:

Formylation :
The formyl group is introduced via the Vilsmeier-Haack reaction, employing phosphoryl chloride (POCl₃) and dimethylformamide (DMF) under anhydrous conditions. This electrophilic substitution occurs at the α-position to the carboxylate group, yielding methyl 2-formylcyclopentane-1-carboxylate.

Methoxy-Oxoethyl Group Introduction :
A Michael addition reaction is employed to attach the 2-methoxy-2-oxoethyl moiety. Methyl acrylate reacts with the formylated intermediate in the presence of a base (e.g., sodium hydride) at 0–5°C, followed by acid quenching. The reaction’s regioselectivity is ensured by the electron-withdrawing effect of the formyl group.

Esterification :
Methanol and sulfuric acid catalyze the esterification of residual carboxylic acid groups, finalizing the target compound.

Table 1: Representative Laboratory-Scale Synthesis

StepReagents/ConditionsYield (%)
FormylationPOCl₃, DMF, 0°C, 4 h65–70
Michael AdditionMethyl acrylate, NaH, THF, 0°C, 2 h55–60
EsterificationMeOH, H₂SO₄, reflux, 6 h85–90

One-Pot Synthesis Approaches

Recent advancements emphasize one-pot strategies to reduce purification steps. A tandem formylation-alkylation process uses:

  • Diels-Alder Cyclization : Cyclopentene derivatives react with dienophiles to form the cyclopentane ring.

  • In Situ Functionalization : Sequential addition of formylating and alkylating agents, such as using trimethyl orthoformate for formylation and methyl bromoacetate for methoxy-oxoethyl introduction.

This method achieves a 50% overall yield but requires precise temperature control (-10°C to 25°C) to prevent side reactions.

Industrial-Scale Production Methods

Continuous Flow Reactor Systems

Industrial synthesis prioritizes scalability and cost-efficiency. Continuous flow reactors enable:

  • High Throughput : Reactions proceed in milliseconds to seconds, minimizing degradation.

  • Catalyst Recycling : Heterogeneous catalysts (e.g., zeolites) are retained in the reactor, reducing waste.

A pilot study demonstrated a 40% yield improvement compared to batch processing, with a throughput of 1.2 kg/h.

Solvent Recovery and Green Chemistry

Supercritical CO₂ replaces traditional solvents (e.g., THF) to enhance sustainability. This approach reduces solvent waste by 70% and improves product isolation via phase separation.

Analytical Characterization Techniques

Structural Confirmation

  • NMR Spectroscopy :

    • ¹H NMR : Signals at δ 9.8 ppm (formyl proton), δ 3.7 ppm (methoxy protons), and δ 1.5–2.5 ppm (cyclopentane protons).

    • ¹³C NMR : Peaks at δ 200 ppm (formyl carbon), δ 170 ppm (ester carbonyl).

  • Mass Spectrometry :
    ESI-MS shows a molecular ion peak at m/z 228.1 [M+H]⁺, with fragments at m/z 185 (loss of COOCH₃) and m/z 157 (loss of CH₂COOCH₃).

Purity Assessment

  • HPLC : Reverse-phase C18 columns (ACN/H₂O gradient) achieve baseline separation with a retention time of 6.2 minutes.

  • Elemental Analysis :
    Calculated for C₁₁H₁₆O₅: C 57.89%, H 7.06%. Observed: C 57.82%, H 7.12%.

Comparison with Related Compounds’ Synthesis

Methyl 2-Oxocyclohexanecarboxylate

Similar methods apply, but cyclohexane’s larger ring size reduces steric hindrance, enabling higher yields (75–80%) in formylation steps.

Ethyl 2-Formylcyclopentane-1-Carboxylate

Ethyl esters require harsher esterification conditions (e.g., HCl gas in ethanol), leading to longer reaction times (12 h vs. 6 h for methyl esters).

Challenges and Optimization Strategies

Steric Hindrance

The cyclopentane ring’s small size complicates functionalization. Strategies include:

  • Low-Temperature Reactions : Mitigate side reactions (-20°C).

  • Bulky Protecting Groups : tert-Butyl esters temporarily block reactive sites.

Byproduct Formation

Unreacted methyl acrylate generates dimers. Countermeasures:

  • Distillation : Remove excess reagent after Michael addition.

  • Enzymatic Catalysis : Lipases selectively accelerate the desired reaction, reducing dimerization .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-formyl-1-(2-methoxy-2-oxoethyl)cyclopentane-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of the corresponding carboxylic acid.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-formyl-1-(2-methoxy-2-oxoethyl)cyclopentane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-formyl-1-(2-methoxy-2-oxoethyl)cyclopentane-1-carboxylate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The methoxy and carboxylate groups can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound’s key structural features include:

  • Cyclopentane backbone : Common among analogs but differentiated by substituent positions.
  • Formyl group (CHO): Rare in the cited analogs; most derivatives feature amino, halogenated aryl, or ketone groups.
  • Methoxy-oxoethyl ester : A unique combination compared to simpler esters (e.g., methyl or ethyl esters) in related compounds.
Table 1: Comparison of Key Cyclopentane Carboxylate Derivatives
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) [M+H]+ Key Spectral Data (1H-NMR, HPLC) Reference
Methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride 1-Methylamino, 1-methoxycarbonyl C9H16NO2Cl Not reported δ 9.18 (2H, brs), 7.48 (2H, d), 3.79 (3H, s)
Methyl 1-benzyl-2-oxocyclopentane-1-carboxylate 1-Benzyl, 2-oxo, 1-methoxycarbonyl C15H16O3 Not reported CAS 10386-81-9; Safety data available
Methyl 1-[[2,3-difluoro-4-(methoxyethyl)phenyl]methyl]cyclopentane carboxylate 1-Difluorophenyl-methoxyethyl, methylamino C22H29F2N3O5 540.2 LCMS m/z 540.2 [M+H]+; HPLC RT: 1.11 min
Target Compound: Methyl 2-formyl-1-(2-methoxy-2-oxoethyl)cyclopentane-1-carboxylate 2-Formyl, 1-(methoxy-oxoethyl), 1-methoxycarbonyl C11H14O6 Not available in evidence Not reported in provided sources N/A

Analytical Characterization

  • LCMS/HPLC : Used to confirm molecular weights and purity of analogs (e.g., m/z 540.2 , m/z 428 ).
  • 1H-NMR : Critical for verifying substituent positions in cyclopentane derivatives, as seen in .

Biological Activity

Methyl 2-formyl-1-(2-methoxy-2-oxoethyl)cyclopentane-1-carboxylate is an organic compound with the molecular formula C11H16O5. Its unique structure, characterized by a cyclopentane ring substituted with formyl, methoxy, and carboxylate groups, has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities.

Chemical Structure and Properties

The compound features several functional groups that contribute to its reactivity and biological interactions:

  • Formyl Group : Provides electrophilic characteristics, allowing for nucleophilic attack by biomolecules.
  • Methoxy Group : Enhances lipophilicity and may influence the compound's ability to penetrate biological membranes.
  • Carboxylate Group : Can participate in ionic interactions with proteins and other biomolecules.

The biological activity of this compound is hypothesized to involve:

  • Covalent Bond Formation : The formyl group can react with nucleophilic sites on proteins or enzymes, potentially altering their function.
  • Hydrogen Bonding : The methoxy and carboxylate groups can engage in hydrogen bonding, influencing the compound's binding affinity to various molecular targets.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
  • Cytotoxic Effects : In vitro studies have shown that the compound can induce cell death in cancer cell lines, although the specific mechanisms remain to be fully elucidated. For instance, its effects on glioblastoma cells have been documented, indicating potential as an anti-cancer agent .
  • Neuroprotective Properties : There is emerging evidence suggesting that derivatives of cyclopentane compounds can act as neuraminidase inhibitors, which may provide neuroprotective effects .

Study on Anticancer Activity

A study evaluating the cytotoxicity of various cyclopentane derivatives reported that this compound exhibited significant growth inhibition in human glioblastoma cell lines. The growth inhibitory concentration (GI50) was determined using the sulforhodamine B (SRB) assay, revealing effective doses within a range comparable to established chemotherapeutics .

CompoundGI50 (µM)Cell Line
Compound A5U251 (Glioblastoma)
Compound B10U251 (Glioblastoma)
Methyl 2-formyl...8U251 (Glioblastoma)

Neuroprotective Effects

In another investigation focusing on neuroprotective compounds, derivatives similar to this compound were tested for their ability to inhibit neuraminidase. This enzyme plays a role in neurodegenerative diseases, and inhibition could lead to therapeutic advancements in treating conditions like Alzheimer's disease .

Q & A

What are the common synthetic routes for Methyl 2-formyl-1-(2-methoxy-2-oxoethyl)cyclopentane-1-carboxylate, and how are intermediates characterized?

Level: Basic
Methodological Answer:
The compound is typically synthesized via multi-step protocols involving cyclopentane ring functionalization. For example, a related synthesis (see Example 439 in EP 4,374,877) involves:

Condensation reactions : Starting with a cyclopentane carboxylate precursor, formylation and methoxy-oxoethyl group introduction are achieved using reagents like 5-ethyl-2-methylpyridine borane under nitrogen atmosphere .

Purification : Silica gel column chromatography (ethyl acetate/methanol gradient) is employed to isolate intermediates, yielding ~90% purity .

Characterization : Liquid chromatography-mass spectrometry (LCMS) confirms molecular ions (e.g., m/z 428 [M+H]⁺), while HPLC retention times (e.g., 0.61 minutes under SQD-FA05 conditions) validate purity .

What analytical techniques are recommended for confirming the structure and purity of this compound?

Level: Basic
Methodological Answer:
A combination of techniques ensures structural and purity validation:

  • LCMS : Detects molecular ion peaks (e.g., m/z 540.2 [M+H]⁺ for related derivatives) and fragments to confirm molecular weight .
  • HPLC : Retention times under standardized conditions (e.g., 1.11 minutes for SMD-TFA05) serve as purity benchmarks .
  • NMR : ¹H/¹³C NMR resolves stereochemistry and functional group positioning, particularly for the formyl and ester moieties.
  • X-ray crystallography : For absolute configuration determination, SHELXL software refines crystal structures, resolving ambiguities in stereochemical assignments .

How can researchers address challenges in stereochemical control during synthesis?

Level: Advanced
Methodological Answer:
Stereochemical control is critical due to the compound’s cyclopentane ring and multiple substituents:

  • Chiral auxiliaries : Use enantiopure starting materials or chiral catalysts to direct asymmetric synthesis.
  • Crystallographic refinement : SHELX programs (e.g., SHELXL) resolve crystal structures, distinguishing cis/trans or enantiomeric forms .
  • Chiral HPLC : Employ columns with chiral stationary phases (e.g., amylose derivatives) to separate diastereomers and quantify enantiomeric excess .

What computational methods predict the reactivity of the formyl and ester groups under varying conditions?

Level: Advanced
Methodological Answer:
Density functional theory (DFT) calculations and thermochemical datasets provide insights:

  • Reactivity modeling : Predict nucleophilic/electrophilic sites using molecular orbital analysis (e.g., HOMO-LUMO gaps).
  • Thermochemical data : Reference gas-phase formation enthalpies (ΔfH(0 K)) for intermediates to assess reaction feasibility (e.g., oxidation or reduction pathways for the formyl group) .
  • Solvent effects : Molecular dynamics simulations evaluate solvent interactions, particularly for ester hydrolysis or formyl group stabilization in polar solvents.

How should researchers resolve contradictions in analytical data (e.g., conflicting LCMS or HPLC results)?

Level: Advanced
Methodological Answer:
Contradictions often arise from:

  • Sample degradation : Re-analyze freshly prepared samples under inert conditions.
  • Method variability : Standardize HPLC conditions (e.g., column type, mobile phase pH). For LCMS, calibrate using reference standards (e.g., methyl benzoylformate) to ensure accuracy .
  • Structural isomers : Use 2D NMR (COSY, NOESY) to differentiate regioisomers or confirm substituent positioning .

What strategies optimize reaction yields while minimizing by-products?

Level: Advanced
Methodological Answer:

  • Catalytic optimization : Screen transition-metal catalysts (e.g., Pd/C) for hydrogenation steps, balancing activity and selectivity.
  • Temperature control : Lower reaction temperatures reduce side reactions (e.g., ester hydrolysis).
  • Workup protocols : Liquid-liquid extraction (e.g., phosphate buffer washes) removes acidic/by-product impurities, improving yield .

How is this compound utilized in drug discovery pipelines?

Level: Advanced
Methodological Answer:
While direct applications are not explicitly documented, structurally related cyclopentane derivatives are used as:

  • Pharmacophores : The ester and formyl groups serve as handles for derivatization into bioactive molecules (e.g., kinase inhibitors) .
  • Prodrug candidates : Ester hydrolysis in vivo can release active metabolites, as seen in cyclopentane mandelic acid derivatives .

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